![molecular formula C18H15N B14080382 1H-Cyclopenta[b]quinoline, 2,3-dihydro-9-phenyl- CAS No. 10265-82-4](/img/structure/B14080382.png)
1H-Cyclopenta[b]quinoline, 2,3-dihydro-9-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline is a heterocyclic compound that belongs to the quinoline family. It is characterized by a fused ring structure consisting of a cyclopentane ring and a quinoline moiety, with a phenyl group attached at the 9th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves the photocyclization of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. The reaction is carried out in methanol under irradiation, leading to the formation of the desired quinoline derivative . The reaction conditions are highly regioselective, with different substituents yielding various substituted products.
Industrial Production Methods: While specific industrial production methods for 9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline are not well-documented, the general approach involves optimizing the photocyclization process for large-scale synthesis. This may include the use of continuous flow reactors and advanced photochemical techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties .
Applications De Recherche Scientifique
9-Phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Pamaquine: An antimalarial agent with a quinoline ring system.
Chloroquine: Another antimalarial compound with a similar structure.
Tafenoquine: Used for the treatment and prevention of malaria.
Bulaquine: A derivative of primaquine with enhanced efficacy.
Quinine: A well-known antimalarial agent.
Mefloquine: Used for the treatment of malaria.
Amodiaquine: Exhibits both antimalarial and anti-inflammatory properties.
Uniqueness: 9-Phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline is unique due to its specific fused ring structure and the presence of a phenyl group at the 9th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
10265-82-4 |
|---|---|
Formule moléculaire |
C18H15N |
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline |
InChI |
InChI=1S/C18H15N/c1-2-7-13(8-3-1)18-14-9-4-5-11-16(14)19-17-12-6-10-15(17)18/h1-5,7-9,11H,6,10,12H2 |
Clé InChI |
JUMZQASJVSEKBZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3=CC=CC=C3N=C2C1)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


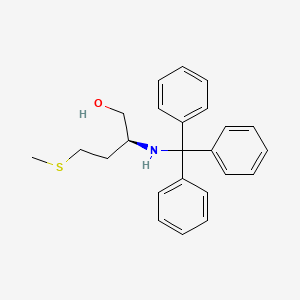
![1-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080302.png)
![3-[3-(4-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14080309.png)
![3-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B14080323.png)
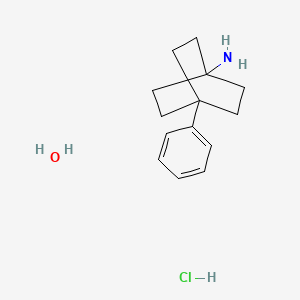
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080333.png)
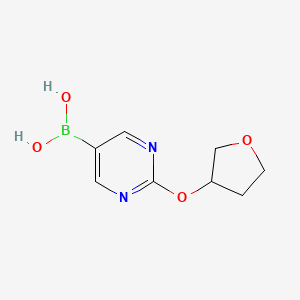
![6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14080358.png)
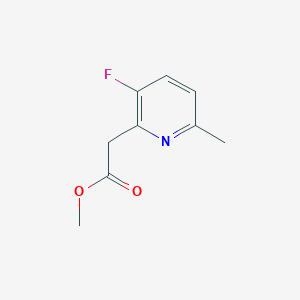
![3-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B14080360.png)
![methyl (2R,3S)-3-[(E)-6-[(2R)-3,3-dimethyloxiran-2-yl]-4-methylhex-3-enyl]-3-methyloxirane-2-carboxylate](/img/structure/B14080364.png)
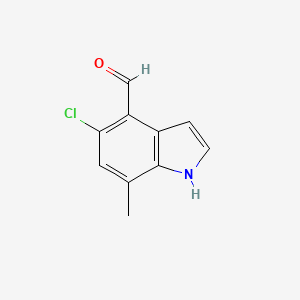
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080373.png)

